molecular formula C6H5BrN2O3 B1279910 6-Bromo-2-methoxy-3-nitropyridine CAS No. 58819-77-5

6-Bromo-2-methoxy-3-nitropyridine

Cat. No.: B1279910
CAS No.: 58819-77-5
M. Wt: 233.02 g/mol
InChI Key: OMOZIEOLBBCAFW-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a nitro group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-3-nitropyridine typically involves the nitration of 2-methoxy-3-bromopyridine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction mixture is then poured into ice water to precipitate the product, which is subsequently purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: 6-Amino-2-methoxy-3-nitropyridine or 6-Thio-2-methoxy-3-nitropyridine.

    Reduction: 6-Bromo-2-methoxy-3-aminopyridine.

    Oxidation: 6-Bromo-2-formyl-3-nitropyridine.

Scientific Research Applications

6-Bromo-2-methoxy-3-nitropyridine is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo a [1,5] sigmatropic shift, leading to structural changes that affect its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-3-methoxy-6-nitropyridine: Similar structure but with different positions of the substituents.

    6-Bromo-3-methoxy-2-nitropyridine: An isomer with the same substituents but different positions.

Uniqueness

6-Bromo-2-methoxy-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

6-bromo-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOZIEOLBBCAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483296
Record name 6-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58819-77-5
Record name 6-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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